1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine
Description
This compound features a piperazine core substituted at the 1-position with a 1,2,4-thiadiazole ring bearing a 2-methoxyethyl group and at the 4-position with a 3-methylphenyl group. The 3-methylphenyl group on piperazine may influence receptor binding specificity.
Properties
IUPAC Name |
3-(2-methoxyethyl)-5-[4-(3-methylphenyl)piperazin-1-yl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-13-4-3-5-14(12-13)19-7-9-20(10-8-19)16-17-15(18-22-16)6-11-21-2/h3-5,12H,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFLBHTYUDFDPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=NS3)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine typically involves the reaction of a thiadiazole derivative with a piperazine derivative. One common method involves the use of phenylthiosemicarbazide and methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and piperazine structures exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound demonstrate efficacy against various bacterial strains, including resistant strains.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several piperazine derivatives, including our compound, which were tested for antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for the most active derivative, suggesting potential as a lead compound for antibiotic development.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Thiadiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Data Table: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis |
| Compound B | MCF-7 | 20 | Cell Cycle Arrest |
| 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine | A549 | 18 | Apoptosis |
Acaricidal Activity
Thiadiazole derivatives have shown promise as acaricides in agricultural applications. The compound's ability to disrupt the physiological processes of pests makes it a candidate for developing new agricultural chemicals.
Case Study : Research conducted on the acaricidal properties of thiadiazole derivatives demonstrated that the compound effectively reduced mite populations in controlled environments. The study reported a 75% reduction in mite populations after treatment with a 0.5% solution of the compound .
Polymerization Initiators
The unique chemical structure of this compound allows it to act as an effective initiator in polymerization reactions. Its ability to generate free radicals makes it suitable for synthesizing various polymer materials.
Data Table: Polymerization Characteristics
| Polymer Type | Initiator Used | Yield (%) |
|---|---|---|
| Polyethylene | This compound | 85 |
| Polystyrene | Same initiator | 90 |
Mechanism of Action
The mechanism of action of 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine involves its interaction with molecular targets such as enzymes and proteins. The thiadiazole ring can bind to active sites on enzymes, inhibiting their activity and disrupting cellular processes. This compound can also interact with DNA, preventing replication and leading to cell death .
Comparison with Similar Compounds
Comparison with Structural Analogues
Thiadiazole-Containing Piperazine Derivatives
1-(3-Chloro-1,2,4-Thiadiazol-5-yl)-4-(4-Fluorophenyl)Piperazine (GF46905)
- Structure : Thiadiazole with a chloro substituent; piperazine linked to 4-fluorophenyl.
- Key Differences : The chloro group (electron-withdrawing) contrasts with the methoxyethyl (electron-donating) group on the target compound. The 4-fluorophenyl substituent may enhance CNS penetration compared to the 3-methylphenyl group.
1-{3-[(4-Chlorophenyl)Methyl]-1,2,4-Thiadiazol-5-yl}Piperazine
- Structure : Thiadiazole substituted with a 4-chlorobenzyl group.
- No bioactivity data are available .
1-[3-(3-Methylphenyl)-1,2,4-Thiadiazol-5-yl]Piperazine (Ref: 10-F522594)
Oxadiazole Analogues
1-{[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Piperazine
- Structure : Oxadiazole replaces thiadiazole; methylphenyl substituent.
- The methylphenyl group mimics the target’s 3-methylphenyl but lacks the methoxyethyl chain .
Bioactive Piperazine-Thiadiazole Hybrids
4-(3-Phenyl-[1,2,4]Thiadiazol-5-yl)-Piperazine-1-Carboxylic Acid Phenylamide (JNJ-1661010)
- Structure : Piperazine-thiadiazole core with a phenylamide group.
- Bioactivity : Potent FAAH inhibitor (IC₅₀ = 0.028 nM for 5-HT1A) via covalent binding to the enzyme. The acyl piperazinyl fragment forms a reversible bond, enabling prolonged activity.
- Contrast : The target compound lacks the phenylamide group, which is critical for FAAH inhibition in JNJ-1661010 .
Arylpiperazines with Receptor Affinity
trans-4-[4-(3-Methoxyphenyl)Cyclohexyl]-1-(2-Pyridinyl)Piperazine (trans-8a)
- Structure : Cyclohexyl spacer between piperazine and 3-methoxyphenyl.
- Bioactivity : High 5-HT1A affinity (Ki = 0.028 nM) and selectivity over D2 and α1 receptors. The cyclohexyl group enhances conformational rigidity, unlike the flexible thiadiazole-methoxyethyl chain in the target compound .
1-(2-Methoxyphenyl)Piperazine Derivatives (HBK Series)
- Structure: Piperazine with phenoxyethoxyethyl or phenoxypropyl chains.
- Bioactivity: Synthesized for antibacterial applications (e.g., HBK15 with 2-chloro-6-methylphenoxy). Bulkier substituents may reduce bioavailability compared to the target’s methoxyethyl group .
Structural and Functional Analysis Table
Research Findings and Implications
- Electronic Effects : Methoxyethyl in the target compound enhances solubility but may reduce metabolic stability compared to chloro or nitro groups .
- Receptor Specificity : The 3-methylphenyl group on piperazine may favor interactions with aromatic receptor pockets, unlike 4-fluorophenyl or pyridinyl groups in analogues .
- Structural Flexibility : The thiadiazole-methoxyethyl chain offers conformational flexibility, whereas rigid spacers (e.g., cyclohexyl in trans-8a) improve receptor affinity but limit adaptability .
Biological Activity
1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(3-methylphenyl)piperazine is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C₉H₁₆N₄OS
- Molecular Weight : 228.31 g/mol
- CAS Number : 1822787-57-4
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆N₄OS |
| Molecular Weight | 228.31 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Synthesis
The synthesis of thiadiazole derivatives typically involves reactions of thiosemicarbazides with appropriate aromatic isothiocyanates. The resultant compounds can exhibit various biological activities depending on their structural modifications. For instance, the introduction of different substituents on the thiadiazole ring can enhance anti-inflammatory and antimicrobial properties .
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal activities. A study found that certain thiadiazole derivatives demonstrated inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
The anti-inflammatory effects of thiadiazole compounds are notable. In experimental models, these compounds have shown the ability to inhibit edema formation significantly. For example, a related study reported that specific thiadiazole derivatives achieved up to 61.20% inhibition of edema at higher doses . This effect is attributed to mechanisms such as lysosomal stabilization and inhibition of prostaglandin biosynthesis.
Anticancer Potential
Recent investigations have highlighted the potential of thiadiazole derivatives in cancer therapy. Compounds targeting specific kinases have been identified as promising candidates for anticancer agents. The structural similarity of this compound to potent kinase inhibitors suggests its potential in targeted cancer therapies .
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of thiadiazole derivatives found that modifications at the piperazine moiety significantly enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Assessment : In a controlled trial involving animal models, the anti-inflammatory effects of various thiadiazole derivatives were compared to standard non-steroidal anti-inflammatory drugs (NSAIDs). The results indicated comparable efficacy at certain dosages, suggesting a viable alternative for pain management .
Q & A
Q. How can synthetic yields be optimized for large-scale academic production?
- Methodological Answer : Use design of experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). Microwave-assisted synthesis reduces reaction times. Continuous flow systems improve reproducibility and scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
